5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Overview
Description
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amino group is replaced with a fluorine atom through a diazotization reaction followed by a fluorination step.
Coupling: The resulting 5-fluoro-2-methoxybenzenesulfonamide is then coupled with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 5-hydroxy-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide.
Reduction: 5-amino-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the pyridin-2-ylmethyl group.
2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the fluorine atom.
5-fluoro-2-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide: Has the pyridin-4-ylmethyl group instead of pyridin-2-ylmethyl.
Uniqueness
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-19-12-6-5-10(14)8-13(12)20(17,18)16-9-11-4-2-3-7-15-11/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXBTZYDMKTQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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